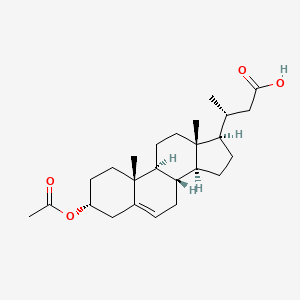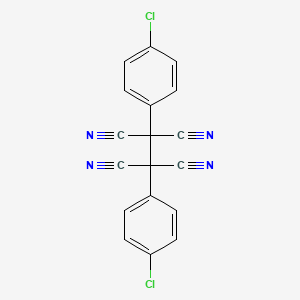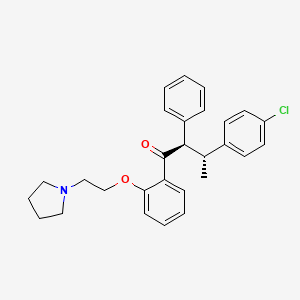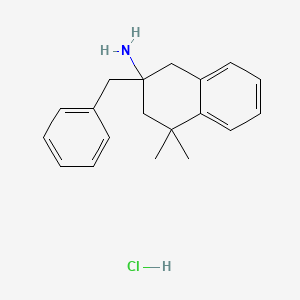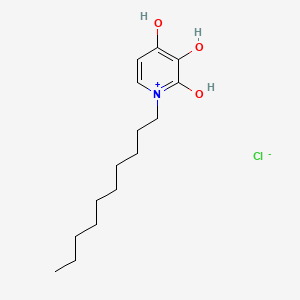
1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride is an organic compound with the molecular formula C15H26ClNO3. It is a quaternary ammonium salt derived from pyridine, featuring a decyl chain and three hydroxyl groups attached to the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: 1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride can be synthesized through a multi-step process involving the alkylation of pyridine derivatives. The general synthetic route includes:
Alkylation: Pyridine is alkylated with decyl bromide in the presence of a base such as potassium carbonate to form 1-decylpyridine.
Hydroxylation: The decylpyridine is then hydroxylated using a suitable oxidizing agent, such as potassium permanganate or osmium tetroxide, to introduce hydroxyl groups at the 2, 3, and 4 positions of the pyridine ring.
Quaternization: The hydroxylated product is treated with hydrochloric acid to form the quaternary ammonium salt, resulting in this compound.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions: 1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming decylpyridine.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, through ion exchange reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium bromide or sodium iodide in aqueous or organic solvents.
Major Products:
Oxidation: Decylpyridine ketones or carboxylic acids.
Reduction: Decylpyridine.
Substitution: 1-Decyl-2,3,4-trihydroxypyridin-1-ium bromide or iodide.
科学研究应用
1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis. It can act as a phase-transfer catalyst in various reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties. It can be used in the development of new antimicrobial agents.
Medicine: Explored for its potential therapeutic effects, including its role as an antioxidant and neuroprotective agent.
Industry: Utilized in the formulation of ionic liquids and surfactants.
作用机制
The mechanism of action of 1-decyl-2,3,4-trihydroxypyridin-1-ium chloride involves its interaction with cellular membranes and proteins. The decyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The hydroxyl groups can form hydrogen bonds with proteins, affecting their structure and function. This compound may also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
1-Decyl-2,3-dimethylimidazolium chloride: Similar in structure but with methyl groups instead of hydroxyl groups.
Cetylpyridinium chloride: A quaternary ammonium compound with a cetyl chain and a pyridinium core.
Dequalinium chloride: A quaternary ammonium compound with two quinaldinium rings and a decyl chain.
Uniqueness: 1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride is unique due to the presence of three hydroxyl groups on the pyridine ring, which impart distinct chemical and biological properties. These hydroxyl groups enhance its solubility, reactivity, and potential for hydrogen bonding, making it a versatile compound for various applications .
属性
CAS 编号 |
27985-82-6 |
|---|---|
分子式 |
C15H26ClNO3 |
分子量 |
303.82 g/mol |
IUPAC 名称 |
1-decylpyridin-1-ium-2,3,4-triol;chloride |
InChI |
InChI=1S/C15H25NO3.ClH/c1-2-3-4-5-6-7-8-9-11-16-12-10-13(17)14(18)15(16)19;/h10,12H,2-9,11H2,1H3,(H2,17,18,19);1H |
InChI 键 |
JHWKGTMBDKSMQU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC[N+]1=C(C(=C(C=C1)O)O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





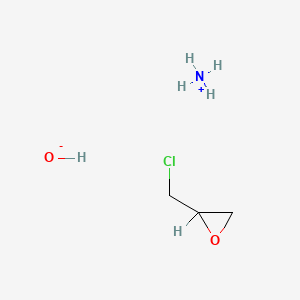
![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)

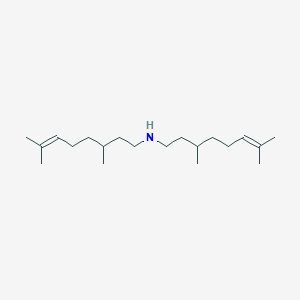
![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)
![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)

